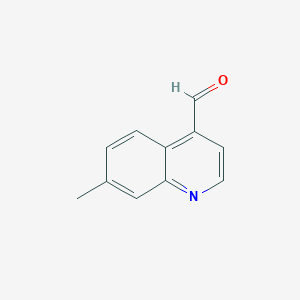
7-Methylquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a quinoline core structure with a methyl group at the 7th position and an aldehyde group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable target for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-4-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where 7-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4th position. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the Friedländer synthesis, where aniline derivatives are condensed with aldehydes or ketones in the presence of acidic catalysts to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 7-Methylquinoline-4-carboxylic acid.
Reduction: 7-Methylquinoline-4-methanol.
Substitution: Various halogenated derivatives depending on the position and type of halogen introduced.
科学的研究の応用
7-Methylquinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design of bioactive molecules and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. Quinoline derivatives are known for their antimalarial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and agrochemicals. It is also used in the development of electronic materials and sensors.
作用機序
The mechanism of action of 7-Methylquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
Similar Compounds
Quinoline-4-carbaldehyde: Lacks the methyl group at the 7th position, which may affect its chemical reactivity and biological activity.
7-Methylquinoline: Lacks the aldehyde group at the 4th position, which limits its ability to undergo certain chemical reactions.
4-Methylquinoline-2-carbaldehyde: Has a different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
7-Methylquinoline-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer specific reactivity and biological activity
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
7-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-9(7-13)4-5-12-11(10)6-8/h2-7H,1H3 |
InChIキー |
JENSOWTXGLCJNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=CC(=C2C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


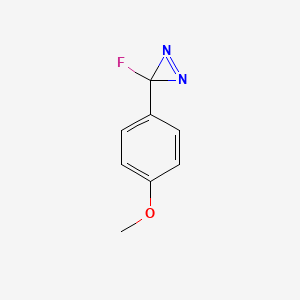
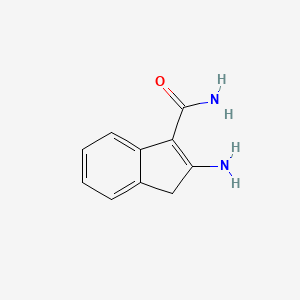
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
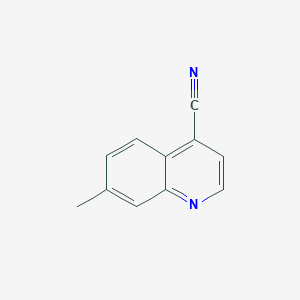
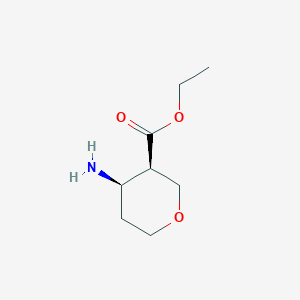


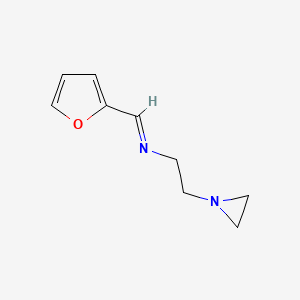
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)


